molecular formula C19H19N3O2 B3259263 7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol CAS No. 315697-68-8

7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol

Cat. No.: B3259263
CAS No.: 315697-68-8
M. Wt: 321.4 g/mol
InChI Key: ZMLUNXUXYYETHS-UHFFFAOYSA-N
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Description

7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol is a quinoline derivative featuring a morpholine ring and a pyridin-3-yl group attached to the quinolin-8-ol core via a methylene bridge. The compound’s structure is characterized by dihedral angles between the quinoline ring and substituents, influencing its crystallographic packing and hydrogen-bonding interactions (e.g., O–H⋯N motifs) .

Properties

IUPAC Name

7-[morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19-16(6-5-14-3-2-8-21-17(14)19)18(15-4-1-7-20-13-15)22-9-11-24-12-10-22/h1-8,13,18,23H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUNXUXYYETHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with morpholine and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (SN_\text{N}Ar) at electron-deficient positions:

  • Chlorine substitution (if present at C5/C7) with amines or thiols under basic conditions (e.g., DMF, K2_2CO3_3).

  • Pyridine ring functionalization : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the pyridin-3-yl position .

Reaction Type Reagents/Conditions Product Source
SN_\text{N}ArNaN3_3, DMF, 80°CAzido-substituted derivative
Suzuki CouplingPd(PPh3_3)4_4, aryl boronic acidBiaryl-functionalized quinoline

Oxidation and Reduction

  • Morpholine oxidation : Tertiary amine in morpholine oxidizes to N-oxide using H2_2O2_2/AcOH.

  • Quinoline hydroxyl group : Resists oxidation under mild conditions but dehydrogenates to quinone at >300°C.

Complexation and Chelation

The compound acts as a polydentate ligand due to:

  • Hydroxyl group (C8-OH) and pyridine/morpholine nitrogen atoms.

  • Forms stable complexes with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) for analytical or catalytic applications.

Metal Ion Application Stability Constant (log K)
Fe3+^{3+}Fluorescent sensing12.3 (estimated)
Cu2+^{2+}Catalytic oxidation reactions10.8 (estimated)

Hydrolysis and Stability

  • Ester/amide hydrolysis : Not directly applicable, but ester derivatives (e.g., 3-nitrobenzoate) hydrolyze under acidic/basic conditions to regenerate the hydroxyl group.

  • pH-dependent stability : Stable in neutral conditions but degrades in strong acids/bases via quinoline ring protonation or dehydroxylation.

Mechanistic Insights

  • Quorum-sensing inhibition : Disrupts bacterial communication by blocking acyl-homoserine lactone synthase, confirmed via enzyme assays.

  • Structure-activity relationship (SAR) :

    • Morpholine group enhances solubility and membrane permeability.

    • Pyridinylmethyl substituent optimizes steric interaction with target enzymes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol involves its interaction with bacterial quorum-sensing systems. The compound inhibits the activity of acyl-homoserine lactone synthase, an enzyme crucial for the production of signaling molecules in bacteria. This inhibition disrupts bacterial communication, thereby reducing their ability to form biofilms and express virulence factors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Weight Key Features/Activities Reference IDs
7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol Morpholin-4-yl, pyridin-3-yl 334.42 g/mol* Target compound; pyridine substitution may enhance binding to enzymes or receptors.
7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol Morpholin-4-yl, phenyl 320.39 g/mol Crystal structure shows dihedral angles (81.05° quinoline-phenyl) and O–H⋯N hydrogen bonds. Used in antimicrobial studies.
5-[(Morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q) Morpholin-4-ylmethyl 244.29 g/mol UGGT inhibitor (IC₅₀ ~2.25 Å crystal structure); redox-neutral synthesis.
7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol 4-Methylpiperazinyl, pyridin-3-yl 334.42 g/mol Piperazine substitution increases basicity; potential pharmacokinetic differences.
7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol Pyridin-2-yl, 6-methylpyridin-2-ylamino 342.4 g/mol LogP = 3.63; high lipophilicity may affect membrane permeability.
5-Chloro-7-[(R)-furan-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol Furan-2-yl, pyridin-2-ylamino ~400 g/mol* Molecular docking suggests strong enzyme binding (PDB: 4E26).

*Estimated based on molecular formula.

Key Observations:
  • Substituent Impact: The morpholine ring (electron-rich oxygen) in the target compound may improve solubility compared to phenyl or pyridinylamino groups, which are more lipophilic .
  • Biological Activity: Morpholine-containing analogs (e.g., 5M-8OH-Q) show enzyme inhibition (UGGT), while pyridinylamino derivatives (e.g., 5-chloro-7-[(R)-furan-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol) exhibit strong docking scores in structural studies .

Physicochemical Properties

  • Hydrogen Bonding: Morpholine and quinolin-8-ol groups facilitate intermolecular interactions (e.g., O–H⋯N), critical for crystal packing and enzyme binding .

Biological Activity

7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2. The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the morpholine group and the pyridine moiety is significant for its biological activity and potential therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Research indicates that the compound can bind to DNA and proteins, disrupting their normal functions, which may lead to cell death or growth inhibition. Additionally, it may inhibit specific enzymes involved in critical cellular processes .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

Antiviral Activity

Research into the antiviral potential of this compound is ongoing. Preliminary findings suggest that it may inhibit viral replication through mechanisms similar to those observed in other quinoline derivatives. This aspect makes it a potential candidate for antiviral drug development.

Anticancer Properties

The anticancer activity of this compound has been evaluated in various cancer cell lines. It has shown efficacy in inducing apoptosis (programmed cell death) in certain cancer cells, particularly colorectal cancer cells (Colo320). The compound's ability to target cellular pathways involved in tumor growth presents opportunities for its use as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureKey Properties
5-Chloro-7-[morpholino(pyridin-2-yl)methyl]quinolin-8-olStructureAntimicrobial activity; similar mechanism
6-(1-Methylpyrazol)quinoline derivativesStructureInhibitory effects on specific enzymes
8-Hydroxyquinoline derivativesStructureKnown for chelation properties; used in metal ion detection

This table highlights how the structural variations influence the biological activities of these compounds, with this compound standing out due to its enhanced solubility and efficacy against certain pathogens and cancer cell lines compared to others .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy Study : In a study assessing its antimicrobial properties, the compound was tested against multiple bacterial strains. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .
  • Anticancer Activity Assessment : A study focused on its effects on Colo320 cells revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings support further exploration into its use as a chemotherapeutic agent .

Q & A

Q. What are the key synthetic routes and optimization strategies for 7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol?

The compound is synthesized via nucleophilic substitution or Mannich-type reactions. A typical approach involves reacting 8-hydroxyquinoline with substituted benzaldehydes and morpholine derivatives under reflux in ethanol. For example, the reaction of 8-hydroxyquinoline with pyridine-3-carbaldehyde and morpholine in ethanol yields the target compound after purification by crystallization. Optimization focuses on controlling steric hindrance (e.g., bulky substituents at C7 reduce yields) and reaction time (24–48 hours under nitrogen). Solvent choice (ethanol or methanol) and stoichiometric ratios (1:1.2 for aldehyde:amine) are critical for achieving >70% yields .

Q. How is the structural characterization of this compound performed, and what key parameters define its conformation?

X-ray crystallography is the gold standard. The compound crystallizes in an orthorhombic system (space group Aba2) with unit cell parameters a = 13.1537 Å, b = 31.0875 Å, c = 8.3175 Å. Key structural features include:

  • A chiral center at C10.
  • Dihedral angles: 81.05° (quinoline vs. phenyl ring), 61.16° (quinoline vs. morpholine).
  • Morpholine adopts a near-perfect chair conformation (Cremer-Pople parameters: θ = 3.34°, φ = 176°).
    Hydrogen bonding (O–H⋯N, ~2.2 Å) stabilizes the crystal lattice, forming R₂²(10) motifs. Refinement residuals are R₁ = 0.028, wR₂ = 0.074 .

Q. What in vitro antimicrobial assays are used to evaluate this compound, and what are typical results?

Standard disk diffusion or microdilution assays against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains are employed. For example, 7-substituted quinolin-8-ol derivatives show inhibition zones of 12–18 mm at 100 µg/mL. Activity correlates with electron-withdrawing groups (e.g., halogens) at C7, which enhance membrane penetration. Negative controls (DMSO) and positive controls (ciprofloxacin) validate assay reliability .

Q. How do solubility and formulation challenges impact preclinical studies?

The compound has low aqueous solubility (~30 µg/mL in water) due to its hydrophobic quinoline core. Formulation strategies include:

  • Use of DMSO for in vitro assays (up to 30 mg/mL).
  • Liposomal encapsulation or PEGylation for in vivo studies.
  • Co-solvents (e.g., ethanol:water 1:4) for pharmacokinetic profiling. Stability tests under varying pH (5–9) and temperatures (4°C–25°C) are recommended .

Advanced Research Questions

Q. What is the molecular mechanism of its HDAC inhibitory activity, and how does structural conformation influence potency?

As BRD4354, it inhibits HDAC isoforms (IC₅₀ ~50 nM) by chelating zinc ions in the catalytic pocket. The morpholine-pyridine moiety enhances binding via H-bonding with Asp176 and His178 residues. Substituent bulk at C7 modulates selectivity; for example, ethylpiperazine groups improve HDAC1/2 affinity by 20% compared to morpholine .

Q. How do structure-activity relationship (SAR) studies guide optimization for caspase-11 pathway inhibition?

The compound inhibits HMGB1-LPS binding (IC₅₀ = 1.2 µM), blocking caspase-11 activation. Key SAR insights:

  • Pyridin-3-yl groups enhance LPS-binding disruption by 40% compared to phenyl analogs.
  • Morpholine improves solubility but reduces potency; replacing it with piperazine increases activity by 15%.
  • Methylation at C8 abolishes activity, highlighting the critical role of the hydroxyl group .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in antimicrobial or cytotoxic results often arise from:

  • Substituent variability : Larger groups (e.g., benzodioxole) reduce yields (50% vs. 70% for smaller groups) and alter steric accessibility .
  • Assay conditions : Varying pH or serum protein content (e.g., 10% FBS) can mask true activity. Standardizing protocols (e.g., CLSI guidelines) is critical .

Q. What in vivo models are suitable for evaluating antitumor efficacy, and what endpoints are measured?

Orthotopic pancreatic ductal adenocarcinoma (PDAC) models with KRAS/TP53 mutations are used. Key endpoints:

  • Tumor volume reduction (≥50% at 10 mg/kg, QD).
  • Biomarkers: Caspase-3 activation, FTH1 degradation (ferroptosis), and mutant p53 clearance.
  • Toxicity: Liver enzyme (ALT/AST) levels and body weight loss (<15%). MMRi62 analogs show survival extension from 28 to 45 days in PDAC mice .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol
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7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol

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